molecular formula C18H28O2 B1275436 A-AMYL CINNAMIC ALDEHYDE DIETHYL ACETAL CAS No. 60763-41-9

A-AMYL CINNAMIC ALDEHYDE DIETHYL ACETAL

Cat. No.: B1275436
CAS No.: 60763-41-9
M. Wt: 276.4 g/mol
InChI Key: MPKOLWUWOADQCX-UHFFFAOYSA-N
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Description

A-AMYL CINNAMIC ALDEHYDE DIETHYL ACETAL: is a synthetic organic compound known for its floral odor reminiscent of jasmine. It is widely used in the fragrance industry and is also known by several synonyms, including [2-(Diethoxymethyl)hept-1-en-1-yl]benzene and 1,1-Diethoxy-2-amyl-3-phenyl-2-propene .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of A-AMYL CINNAMIC ALDEHYDE DIETHYL ACETAL typically involves the reaction of alpha-Amylcinnamaldehyde with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then reacts with another molecule of ethanol to form the diethyl acetal .

Industrial Production Methods: : Industrial production methods for this compound often involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of A-AMYL CINNAMIC ALDEHYDE DIETHYL ACETAL involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic floral odor. The compound’s stability and reactivity are influenced by the presence of the diethyl acetal group, which can undergo hydrolysis under acidic conditions to release the corresponding aldehyde .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(diethoxymethyl)hept-1-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-4-7-9-14-17(18(19-5-2)20-6-3)15-16-12-10-8-11-13-16/h8,10-13,15,18H,4-7,9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKOLWUWOADQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=CC1=CC=CC=C1)C(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9069429
Record name 2-Diethoxymethyl-1-phenylhept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9069429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60763-41-9
Record name [2-(Diethoxymethyl)-1-hepten-1-yl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60763-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Amylcinnamaldehyde diethyl acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060763419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Diethoxymethyl-1-phenylhept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9069429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-diethoxymethyl-1-phenylhept-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.721
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is currently known about the safety of α-Amylcinnamaldehyde diethyl acetal?

A1: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of α-Amylcinnamaldehyde diethyl acetal []. While the abstract provided does not detail the findings of this assessment, it indicates that research on the safety profile of this compound has been undertaken. To gain a comprehensive understanding of the safety profile, including potential toxicity, adverse effects, and long-term impact, it is recommended to consult the full RIFM report on α-Amylcinnamaldehyde diethyl acetal.

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